(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid
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Overview
Description
(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid is a complex organic compound with a unique structure that includes an indole core, chlorinated aromatic rings, and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. The key steps include the formation of the indole core, chlorination of the aromatic rings, and the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include chlorinating agents like thionyl chloride and oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated indole derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chlorinated aromatic rings and indole core make it suitable for applications in electronics, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated indole derivatives and pyrrolidinone-containing molecules. Examples include:
- 4,6-Dichloro-1H-indole-2-carboxylic acid
- 3-(2-Oxo-1-phenylpyrrolidin-3-ylidene)indole derivatives
Uniqueness
What sets (E)-4,6-Dichloro-3-((2-oxo-1-phenylpyrrolidin-3-ylidene)methyl)-1H-indole-2-carboxylic acid apart is its combination of chlorinated aromatic rings and a pyrrolidinone moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRQCDDCGAGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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